1-(2-(Ethylamino)pyrimidin-4-yl)ethanone
Description
1-(2-(Ethylamino)pyrimidin-4-yl)ethanone is a pyrimidine derivative featuring an ethylamino group (-NHCH₂CH₃) at the 2-position and an acetyl group (-COCH₃) at the 4-position of the pyrimidine ring.
Properties
Molecular Formula |
C8H11N3O |
|---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
1-[2-(ethylamino)pyrimidin-4-yl]ethanone |
InChI |
InChI=1S/C8H11N3O/c1-3-9-8-10-5-4-7(11-8)6(2)12/h4-5H,3H2,1-2H3,(H,9,10,11) |
InChI Key |
OHFAMZBEAQAMAB-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC=CC(=N1)C(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
1-(2-Aminopyrimidin-4-yl)ethanone
- Structure: Features a primary amino group (-NH₂) at the 2-position instead of ethylamino.
- Key Data: CAS No.: 106157-82-8 . Safety: First-aid measures include oxygen administration for inhalation exposure .
4-Acetyl-2-methylpyrimidine
- Structure : Contains a methyl group (-CH₃) at the 2-position.
- Key Data: CAS No.: 67073-96-5 . Application: Used as a flavoring agent, highlighting the role of non-polar substituents in sensory applications .
- Contrast: The methyl group enhances steric hindrance but lacks the hydrogen-bonding capability of amino or ethylamino groups.
1-(Pyrimidin-4-yl)-2-(quinoxalin-6-yl)ethan-1-one (Compound 22)
- Structure: A bivalent heterocyclic compound with a quinoxaline moiety linked to the pyrimidine-acetyl core .
- Synthesis : Prepared via nucleophilic substitution reactions, demonstrating adaptability in introducing complex substituents .
Extended Aromatic and Heterocyclic Systems
1-(4-{[5-(4-Methylphenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}phenyl)ethanone (Compound 9)
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